molecular formula C16H21N3O4 B4286312 methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate

methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate

Cat. No. B4286312
M. Wt: 319.36 g/mol
InChI Key: AHDGEHRGUJJEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate, also known as MPACB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPACB is a member of the benzoate ester family and has a molecular weight of 422.48 g/mol.

Mechanism of Action

The exact mechanism of action of methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate is not fully understood. However, studies have suggested that it acts by inhibiting various signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a major signaling pathway involved in cancer cell proliferation and survival. methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to induce cell cycle arrest at the G2/M phase. In addition, methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate is its potential as a therapeutic agent for cancer and bacterial infections. It has been shown to have potent anticancer and antibacterial properties, making it a promising candidate for further development. However, there are also several limitations to using methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate in lab experiments. One of the major limitations is its solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate. One area of research is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis method to improve its solubility and bioavailability. In addition, studies could focus on identifying the exact mechanism of action of methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate and how it interacts with various signaling pathways. Another area of research is to investigate its potential as an antibacterial agent. Studies could focus on identifying the spectrum of activity of methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate against various bacterial strains and optimizing its formulation for use in vivo. Overall, methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate is a promising compound that has the potential to be developed into a therapeutic agent for cancer and bacterial infections.

Scientific Research Applications

Methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anticancer agent. methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the migration and invasion of cancer cells. In addition to its anticancer properties, methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate has also been studied for its potential use as an antibacterial agent. It has been shown to inhibit the growth of both gram-positive and gram-negative bacteria.

properties

IUPAC Name

methyl 4-[3-(2-oxopyrrolidin-1-yl)propylcarbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-23-15(21)12-5-7-13(8-6-12)18-16(22)17-9-3-11-19-10-2-4-14(19)20/h5-8H,2-4,9-11H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDGEHRGUJJEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NCCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[3-(2-oxopyrrolidin-1-yl)propyl]carbamoyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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